(2E)-6-hydroxy-2-[2-(3-methoxyphenyl)-2-oxoethylidene]-1,2-dihydro-3H-indol-3-one
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Overview
Description
6-HYDROXY-2-[2-(3-METHOXYPHENYL)-2-OXOETHYLIDENE]-1,2-DIHYDRO-3H-INDOL-3-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines an indole core with a hydroxy and methoxy substituted phenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-HYDROXY-2-[2-(3-METHOXYPHENYL)-2-OXOETHYLIDENE]-1,2-DIHYDRO-3H-INDOL-3-ONE typically involves multi-step organic reactions. One common method involves the condensation of 3-methoxybenzaldehyde with isatin in the presence of a base to form the intermediate product. This intermediate is then subjected to further reactions, including cyclization and oxidation, to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-HYDROXY-2-[2-(3-METHOXYPHENYL)-2-OXOETHYLIDENE]-1,2-DIHYDRO-3H-INDOL-3-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield corresponding ketones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
6-HYDROXY-2-[2-(3-METHOXYPHENYL)-2-OXOETHYLIDENE]-1,2-DIHYDRO-3H-INDOL-3-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-HYDROXY-2-[2-(3-METHOXYPHENYL)-2-OXOETHYLIDENE]-1,2-DIHYDRO-3H-INDOL-3-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-2H-benzofuran-3-one: Another compound with a hydroxy group and similar structural features.
6-Hydroxy-7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one: A phenolic compound with similar functional groups.
Uniqueness
6-HYDROXY-2-[2-(3-METHOXYPHENYL)-2-OXOETHYLIDENE]-1,2-DIHYDRO-3H-INDOL-3-ONE is unique due to its specific combination of an indole core with hydroxy and methoxy substituted phenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H13NO4 |
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Molecular Weight |
295.29 g/mol |
IUPAC Name |
(2E)-6-hydroxy-2-[2-(3-methoxyphenyl)-2-oxoethylidene]-1H-indol-3-one |
InChI |
InChI=1S/C17H13NO4/c1-22-12-4-2-3-10(7-12)16(20)9-15-17(21)13-6-5-11(19)8-14(13)18-15/h2-9,18-19H,1H3/b15-9+ |
InChI Key |
LGUGVUVTMUQGND-OQLLNIDSSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)/C=C/2\C(=O)C3=C(N2)C=C(C=C3)O |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C=C2C(=O)C3=C(N2)C=C(C=C3)O |
Origin of Product |
United States |
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